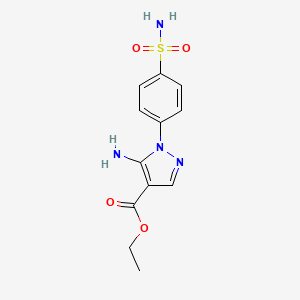

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Descripción

Classification and Nomenclature

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are characterized as azoles containing a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure with specific positional descriptors indicating the location of each substituent group. The complete systematic name, ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate, precisely identifies the ethyl carboxylate group at position 4, the amino group at position 5, and the 4-sulfamoylphenyl substituent attached to nitrogen at position 1.

Within the broader classification system of heterocyclic compounds, pyrazoles are categorized as five-membered nitrogen-containing heterocycles, specifically falling under the azole family. These compounds are distinguished by their unique electronic structure, which combines the characteristics of both pyrrole-like and pyridine-like nitrogen atoms within the same ring system. The pyrazole framework exhibits amphoteric properties, functioning as both acid and base due to the presence of two distinct nitrogen environments. This dual nature contributes significantly to the compound's chemical reactivity and its ability to participate in diverse molecular interactions.

The structural classification of this compound further extends to its functional group categorization. The compound incorporates multiple functional moieties including an aromatic amine (the amino group on the pyrazole ring), a sulfonamide (the sulfamoyl group on the phenyl ring), and an ethyl ester (the carboxylate group). This combination of functional groups places the compound within the category of multifunctional heterocyclic derivatives, which are particularly valuable in medicinal chemistry applications due to their ability to interact with multiple biological targets simultaneously.

Historical Development of Pyrazole Derivatives

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental synthetic approaches for this class of compounds. Knorr's groundbreaking research involved the reaction of β-diketones with hydrazine derivatives, leading to the formation of substituted pyrazoles and establishing what is now known as the Knorr pyrazole synthesis. This classical methodology represented a significant advancement in heterocyclic chemistry and laid the groundwork for the extensive development of pyrazole derivatives that would follow in subsequent decades.

The early synthetic methodologies were further refined by Hans von Pechmann in 1898, who developed an alternative approach for pyrazole synthesis through the reaction of acetylene with diazomethane. This complementary synthetic route expanded the accessibility of pyrazole compounds and demonstrated the versatility of synthetic approaches available for constructing the pyrazole ring system. The work of Pechmann provided crucial insights into the reactivity patterns of pyrazole precursors and established fundamental principles that continue to guide modern synthetic strategies.

Throughout the twentieth century, the development of pyrazole derivatives experienced significant advancement driven by their recognition as valuable pharmacological agents. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking an important milestone in understanding the natural occurrence of these compounds. This discovery stimulated further research into both natural and synthetic pyrazole derivatives, leading to the development of numerous commercially important compounds including celecoxib, antipyrine, and phenylbutazone.

The evolution of synthetic methodologies for pyrazole derivatives has continued to advance with the introduction of modern catalytic systems and green chemistry approaches. Recent developments have focused on improving reaction efficiency, selectivity, and environmental sustainability while expanding the structural diversity accessible through pyrazole synthesis. These advances have been particularly relevant for compounds like this compound, which require sophisticated synthetic strategies to achieve the precise placement of multiple functional groups within the molecular framework.

Significance in Heterocyclic Chemistry

The significance of pyrazole derivatives in heterocyclic chemistry stems from their unique structural characteristics and their exceptional versatility as synthetic intermediates and bioactive compounds. Heterocyclic compounds account for over half of all known organic compounds and exhibit a broad range of physical, chemical, and biological properties. Within this vast category, five-membered nitrogen-containing heterocycles such as pyrazoles occupy a particularly important position due to their widespread occurrence in natural products, pharmaceuticals, and functional materials.

Pyrazole derivatives demonstrate remarkable structural diversity through the strategic placement of substituents at various positions on the ring system. The nitrogen atoms within the pyrazole ring provide multiple sites for functionalization, while the carbon atoms offer additional opportunities for structural modification. This inherent flexibility in substitution patterns enables the design of compounds with tailored properties for specific applications, making pyrazoles valuable scaffolds in medicinal chemistry and materials science.

The electronic structure of pyrazole compounds contributes significantly to their importance in heterocyclic chemistry. The presence of two adjacent nitrogen atoms creates unique electronic environments that influence both the reactivity and the binding properties of these compounds. The combination of pyrrole-like and pyridine-like nitrogen atoms within the same ring system results in distinctive acid-base properties and hydrogen bonding capabilities. These characteristics enable pyrazole derivatives to participate in diverse molecular recognition processes and to serve as effective ligands in coordination chemistry.

Contemporary research in heterocyclic chemistry has highlighted the role of pyrazole derivatives as privileged structures in drug discovery. The pyrazole ring system appears frequently in pharmaceutically active compounds and has been identified as one of the most important heterocyclic frameworks in medicinal chemistry. Compounds such as this compound exemplify the sophisticated molecular design possible within the pyrazole family, incorporating multiple functional groups that can interact with various biological targets while maintaining the favorable properties associated with the heterocyclic core.

Basic Chemical Profile and Identification

The basic chemical profile of this compound encompasses its fundamental molecular characteristics, structural identifiers, and physicochemical properties that define its chemical behavior. The compound exhibits a molecular weight of 310.33 grams per mole and possesses the molecular formula C₁₂H₁₄N₄O₄S, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, four oxygen atoms, and one sulfur atom within its structure. These elemental components are arranged in a specific three-dimensional configuration that determines the compound's chemical reactivity and interaction potential.

Table 1: Fundamental Chemical Identifiers for this compound

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₄S | PubChem Computation |

| Molecular Weight | 310.33 g/mol | PubChem 2.2 |

| Chemical Abstracts Service Number | 72292-62-7 | Chemical Registry |

| International Chemical Identifier | InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | InChI 1.07.2 |

| International Chemical Identifier Key | MFGZXPGKKJMZIY-UHFFFAOYSA-N | InChI 1.07.2 |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N | OEChem 2.3.0 |

The structural identification of this compound relies on several standardized chemical notation systems that enable precise characterization and database retrieval. The International Chemical Identifier provides a unique structural representation that encodes the complete molecular connectivity, while the International Chemical Identifier Key offers a condensed hash-based identifier for efficient database searching. The Simplified Molecular Input Line Entry System representation facilitates computer-based molecular modeling and chemical informatics applications by providing a linear string notation that captures the complete structural information.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Computational Method |

|---|---|---|

| Partition Coefficient (XLogP3-AA) | 0.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 7 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 310.07357611 Da | PubChem 2.2 |

| Topological Polar Surface Area | Computed Value | Multiple Algorithms |

The chemical profile analysis reveals several important physicochemical characteristics that influence the compound's behavior in chemical and biological systems. The relatively low partition coefficient value of 0.9 suggests moderate lipophilicity, indicating balanced solubility properties in both aqueous and organic media. The presence of two hydrogen bond donor sites and seven hydrogen bond acceptor sites reflects the compound's capacity for extensive intermolecular interactions, particularly through hydrogen bonding networks. The rotatable bond count of five indicates moderate molecular flexibility, allowing conformational adaptation while maintaining structural integrity.

The structural complexity of this compound is reflected in its diverse functional group composition and three-dimensional architecture. The pyrazole ring system adopts a planar configuration due to its aromatic character, while the attached phenyl ring maintains coplanarity with the heterocyclic core. The ethyl carboxylate group introduces conformational flexibility through its rotatable bonds, enabling the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions. This structural versatility contributes to the compound's potential utility as a synthetic intermediate and its ability to serve as a molecular scaffold for further chemical modifications.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZXPGKKJMZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501100 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72292-62-7 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-keto ester.

Introduction of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, which is then coupled with the pyrazole ring.

Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate has garnered attention for its potential in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact effectively with biological targets involved in pain and inflammation pathways.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viable use as an alternative treatment option.

- Anticancer Potential : Research highlighted its efficacy against various cancer cell lines, including A549 (lung cancer). The compound induced apoptosis and inhibited cell proliferation, with an IC50 value of 49.85 µM, marking it as a promising candidate for further anticancer drug development .

Agricultural Chemistry

In agricultural applications, this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its role in enhancing crop yield and protecting against pests is crucial for sustainable agriculture.

Key Applications

- Herbicides : Development of selective herbicides that minimize crop damage while effectively controlling weeds.

- Fungicides : Formulations that protect crops from fungal infections, thereby improving overall agricultural productivity .

Biochemical Research

This compound is also employed in biochemical studies focused on enzyme inhibition and receptor binding. This research aids in understanding complex biological pathways and developing targeted therapies.

Insights from Research

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases .

- Receptor Binding Studies : Its interactions with various receptors are being explored to develop drugs targeting specific conditions such as inflammation and cancer .

Material Science

The compound has applications in material science, particularly in the development of novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, analgesics | Potent COX inhibition; anticancer activity |

| Agricultural Chemistry | Herbicides, fungicides | Enhances crop yield; protects against pests |

| Biochemical Research | Enzyme inhibition; receptor binding | Insights into therapeutic targets |

| Material Science | Novel polymers and coatings | Improved durability; resistance to environmental factors |

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

- CAS Registry Number : 72292-62-7

- Molecular Formula : C₁₂H₁₄N₄O₄S

- Molecular Weight : 310.33 g/mol

Structural Features: This compound is a pyrazole derivative featuring a sulfamoylphenyl group at the 1-position and an ethyl carboxylate ester at the 4-position.

Applications :

It serves as a versatile intermediate in synthesizing secondary sulfonamides, acids (e.g., compounds 17 , 18a–c ), and alkylated derivatives for pharmacological screening . Its structural analogs are explored for antitumor, anti-inflammatory, and analgesic activities .

Comparison with Similar Pyrazole Carboxylates

2.1 Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1- and 5-positions. Below is a comparative analysis:

2.2 Pharmacological Activity

- Sulfamoyl Derivatives: The sulfamoyl group mimics sulfonamide drugs, enabling interactions with carbonic anhydrases or bacterial dihydropteroate synthase.

- Fluoro/Nitro Analogs: Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate derivatives (CAS 138907-68-3) exhibit moderate analgesic activity (ED₅₀ ~25 mg/kg) but higher ulcerogenic risk compared to NSAIDs .

- Methoxy Derivatives: Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate (CID 4456866) forms stable crystals with R₂²(10) hydrogen-bonding motifs, influencing bioavailability .

2.4 Crystallographic and Physicochemical Data

- This compound (XUTZIX): Forms layered structures via N–H⋯O hydrogen bonds (S(6) motifs) .

- Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate: Exhibits C–H⋯N interactions creating 1D polymeric chains .

- Ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate (QAHJER): High melting point (>200°C) due to nitro group rigidity .

Actividad Biológica

Introduction

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes an amino group, a sulfonamide moiety, and a carboxylic acid, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 310.33 g/mol

- Structural Features : The presence of a sulfonamide group enhances solubility and bioactivity compared to other derivatives lacking this feature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like penicillin.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its structural similarity to other pyrazole derivatives suggests potential efficacy in targeting cancer cell growth.

Case Study: In Vitro Cancer Cell Studies

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 30 µM. The study also explored the synergistic effects when combined with doxorubicin, showing enhanced cytotoxicity.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a critical role in inflammation regulation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | C₁₃H₁₅N₃O₄S | Sulfonamide group enhances solubility | MIC = 50 µg/mL against E. coli | IC50 = 30 µM against MCF-7 |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | C₉H₁₃N₃O₂ | Lacks sulfonamide group | Lower activity than sulfonamide derivative | Moderate anticancer activity |

| Ethyl 5-amino-1-(phenyl)pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | Phenyl substitution at position 1 | Comparable activity | Limited studies available |

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines or phenylhydrazines. For example, cyclization of 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides yields derivatives with varying substituents . Key optimization parameters include solvent choice (e.g., ethanol for reflux), catalyst use (e.g., phosphoric acid), and reaction duration (e.g., 5 hours for esterification) . Purity is ensured via elemental analysis and spectral characterization (IR, ¹H-NMR, MS) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H-NMR : To confirm substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯O interactions) .

- IR spectroscopy : Identifies functional groups like sulfamoyl (–SO₂NH₂) and ester (–COOEt) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- Elemental analysis : Ensures purity (>95%) and stoichiometric accuracy .

Q. How is the compound screened for biological activity in preclinical studies?

Standard assays include:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.

- Anti-inflammatory activity : Carrageenan-induced paw edema assays.

- Ulcerogenicity : Evaluated via gastric lesion scoring to assess toxicity . Dose-response curves and statistical analysis (e.g., ANOVA) are used to validate efficacy.

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the compound’s stability and reactivity?

X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H⋯O between amino and carboxylate groups) and intermolecular interactions (e.g., N–H⋯N/O chains) that stabilize the crystal lattice . Twisting angles between aromatic rings (e.g., 53.58° between pyrazole and 4-chloro-2-nitrophenyl groups) impact molecular conformation and solubility . Computational tools like Mercury CSD can visualize these interactions and predict packing patterns .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in pharmacological outcomes (e.g., varying IC₅₀ values) require:

- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., sulfamoyl vs. methylsulfanyl groups) to correlate structural features with activity .

- Dose-response re-evaluation : Control for batch-to-batch purity variations using HPLC.

- Target-specific assays : Isolate mechanisms (e.g., COX-2 inhibition vs. σ receptor antagonism) to clarify mode of action .

Q. How can computational methods enhance the design of pyrazole-based derivatives?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular docking : Simulate binding to targets like cyclooxygenase (COX) or σ receptors to prioritize analogs for synthesis .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and reduce experimental attrition .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in aromatic rings : Mitigated using SHELXL’s restraints (e.g., SIMU/DELU) .

- Hydrogen atom placement : Freely refine N–H positions while applying riding models for C–H bonds .

- Twinned data : Resolved via SHELXE’s twin refinement or using high-resolution synchrotron data .

Methodological Considerations

Q. How is high-throughput experimental phasing achieved for derivatives?

SHELXC/D/E pipelines enable rapid phase determination using anomalous scattering (e.g., S-SAD) or molecular replacement. These programs are favored for robustness in handling low-resolution or twinned data .

Q. What protocols ensure reproducibility in pharmacological assays?

- Standardized animal models : Use age-/weight-matched cohorts under controlled housing conditions.

- Blinded evaluations : Minimize bias in activity scoring.

- Positive controls : Include reference drugs (e.g., indomethacin for anti-inflammatory assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.